molecular formula C25H35F2NO2Si B8818300 (5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol CAS No. 1190363-50-8

(5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol

Cat. No.: B8818300
CAS No.: 1190363-50-8
M. Wt: 447.6 g/mol
InChI Key: HFAMMJDRXIUNAY-SWHJIRTISA-N
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Description

The compound (5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cycloheptapyridine core with multiple functional groups, including a difluorophenyl group and a triisopropylsilyloxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol involves several steps, starting from readily available starting materials. The key steps typically include:

    Formation of the cycloheptapyridine core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Introduction of the difluorophenyl group: This step usually involves a substitution reaction where a suitable precursor is reacted with a difluorophenyl reagent under controlled conditions.

    Attachment of the triisopropylsilyloxy group: This is typically done through a silylation reaction, where the hydroxyl group on the cycloheptapyridine core is reacted with a triisopropylsilyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The difluorophenyl group can be reduced to form a more saturated compound.

    Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the silyloxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the difluorophenyl group would yield a more saturated compound.

Scientific Research Applications

(5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique chemical properties.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which (5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol: can be compared with other cycloheptapyridine derivatives that have different substituents or functional groups.

    Difluorophenyl compounds: Compounds with similar difluorophenyl groups but different core structures or additional functional groups.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

1190363-50-8

Molecular Formula

C25H35F2NO2Si

Molecular Weight

447.6 g/mol

IUPAC Name

(5S,6S,9R)-6-(2,3-difluorophenyl)-9-tri(propan-2-yl)silyloxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol

InChI

InChI=1S/C25H35F2NO2Si/c1-15(2)31(16(3)4,17(5)6)30-22-13-12-19(18-9-7-11-21(26)23(18)27)25(29)20-10-8-14-28-24(20)22/h7-11,14-17,19,22,25,29H,12-13H2,1-6H3/t19-,22+,25-/m0/s1

InChI Key

HFAMMJDRXIUNAY-SWHJIRTISA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CC[C@H]([C@@H](C2=C1N=CC=C2)O)C3=C(C(=CC=C3)F)F

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CCC(C(C2=C1N=CC=C2)O)C3=C(C(=CC=C3)F)F

Origin of Product

United States

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